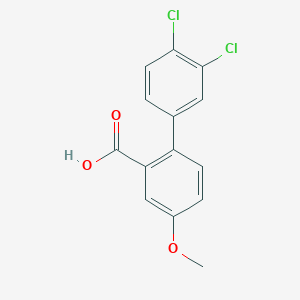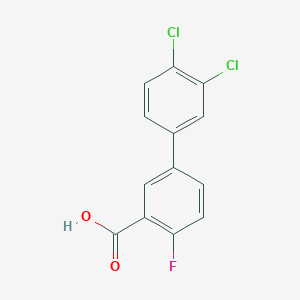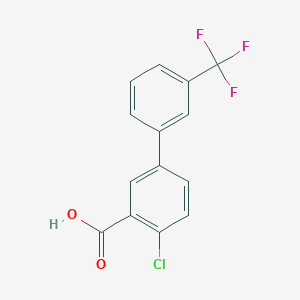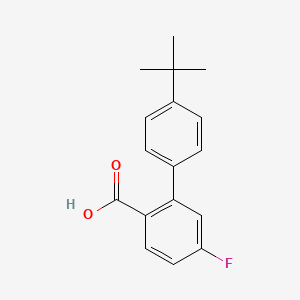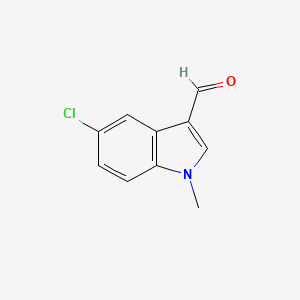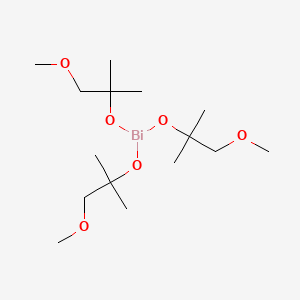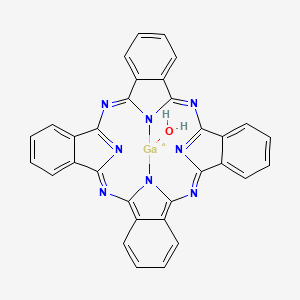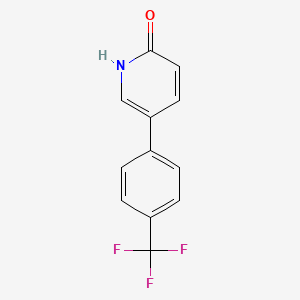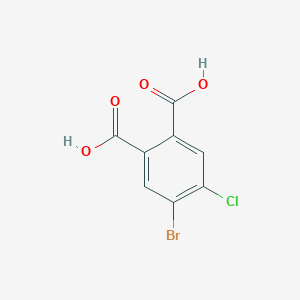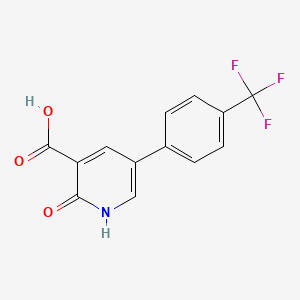
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid (2H-5-TFMPA) is an organic compound belonging to the class of nicotinic acid derivatives. It is a white crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO). 2H-5-TFMPA has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and pharmacology.
科学研究应用
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in drug discovery, biochemistry, and pharmacology. In drug discovery, it has been used as a lead compound for the development of novel drugs. In biochemistry, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the structure and function of enzymes, as well as to understand the mechanisms of action of drugs. In pharmacology, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the pharmacokinetics and pharmacodynamics of drugs.
作用机制
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% increases the levels of acetylcholine, which can lead to improved cognitive performance and memory.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive performance and memory, as well as to reduce anxiety and depression-like behaviors. It has also been shown to reduce inflammation and oxidative stress, and to protect against neurodegenerative diseases.
实验室实验的优点和局限性
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also soluble in a variety of organic solvents, making it easy to work with in the lab. However, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has several potential limitations for use in laboratory experiments. It is a relatively new compound, so there is limited information available about its properties and effects. Additionally, its mechanism of action is not fully understood, so its effects may not be as consistent or predictable as those of other compounds.
未来方向
The potential applications of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% are still being explored, and there are many possible future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%, and to develop more effective and targeted drugs based on this compound. Additionally, research could be conducted to explore the potential of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% as a therapeutic agent for the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%.
合成方法
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a reaction between 4-trifluoromethylphenylacetic acid and 2-hydroxy-3-methyl-3-buten-2-one. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization.
属性
IUPAC Name |
2-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXFCDETPFONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586355 |
Source


|
| Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid | |
CAS RN |
577967-76-1 |
Source


|
| Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

